

A Comprehensive Technical Guide to 3,7-Dimethyloctyl Acetate

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Compound of Interest

Compound Name: 3,7-Dimethyloctyl acetate

CAS No.: 20780-49-8

Cat. No.: B1604610

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctyl acetate, also known under synonyms such as Dihydrocitronellyl acetate and Tetrahydrogeranyl acetate, is a versatile ester recognized for its characteristic fresh, waxy, and rosy-fruity aroma. While its primary applications are rooted in the fragrance and flavor industries, its well-defined chemical properties and safety profile make it a compound of interest for various scientific applications, including its use as a reference standard in analytical chemistry and as a building block in organic synthesis. This guide provides a detailed technical overview of its chemical identity, physicochemical properties, synthesis, analytical methodologies, and the biological basis for its principal application in olfaction.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. **3,7-Dimethyloctyl acetate** is systematically named and cataloged to ensure unambiguous communication among researchers and regulatory bodies.

- Chemical Name: **3,7-Dimethyloctyl acetate**
- CAS Number: 20780-49-8[1]

- Molecular Formula: $C_{12}H_{24}O_2$ [1]
- Synonyms: 1-Octanol, 3,7-dimethyl-, acetate; Dihydrocitronellyl acetate; 3,7-Dimethyloctanyl acetate; Tetrahydrogeranyl acetate[1]

Physicochemical and Organoleptic Properties

Understanding the physical and sensory properties of a compound is critical for its application, formulation, and safe handling. The data presented below has been aggregated from various authoritative sources to provide a comprehensive profile.

Property	Value	Source(s)
CAS Number	20780-49-8	[1]
Molecular Weight	200.32 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor Profile	Fresh, waxy, clean, rosy, sweet, fruity, with honey notes	[3]
Boiling Point	211-212 °C	[2]
Flash Point	90.56 °C (195.00 °F) TCC	[3]
Density	-0.86 g/cm ³	[2]
Solubility	Soluble in alcohol; very slightly soluble in water (est. 4.7 mg/L at 25°C)	[3]
logP (o/w)	-4.5	[3]
Refractive Index	1.425 - 1.430 @ 20°C	[3]
Substantivity	~12 hours on skin/blotter	[3]
Odor Threshold	Not directly reported; 250 ppb for the related Citronellyl Acetate	[4]

Synthesis Protocol: Acid-Catalyzed Esterification

The synthesis of **3,7-Dimethyloctyl acetate** is most commonly achieved via the esterification of its corresponding alcohol, 3,7-dimethyloctan-1-ol. The Fischer esterification, utilizing a strong acid catalyst, is a classic and reliable method. The causality behind this choice is the protonation of the acetic acid carbonyl group by the catalyst, which dramatically increases its electrophilicity, making it susceptible to nucleophilic attack by the primary alcohol.

Experimental Protocol: Fischer Esterification

Materials:

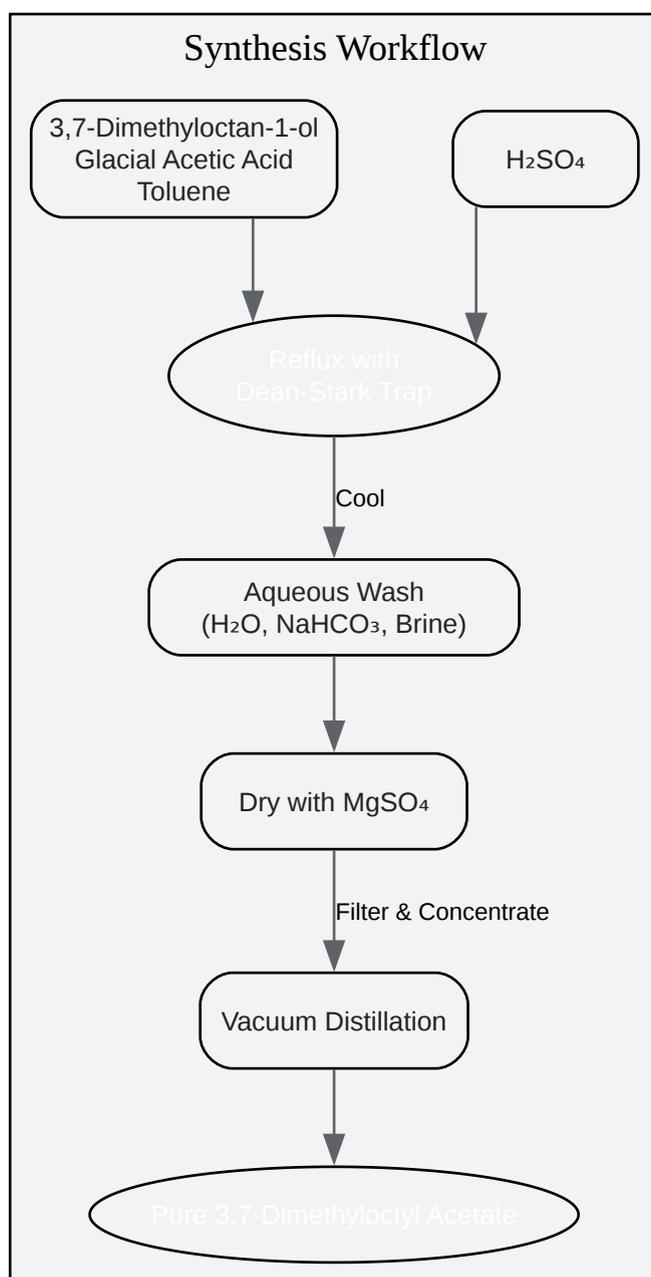
- 3,7-dimethyloctan-1-ol (1.0 eq)
- Glacial Acetic Acid (2.0 eq)
- Concentrated Sulfuric Acid (H_2SO_4) (catalytic, ~ 0.05 eq)
- Toluene (as solvent and for azeotropic removal of water)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Dean-Stark apparatus
- Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 3,7-dimethyloctan-1-ol (e.g., 15.8 g, 0.1 mol), glacial acetic acid (12.0 g, 0.2 mol), and toluene (100 mL).
- **Catalyst Addition:** Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.

- **Reflux:** Heat the mixture to reflux. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 3-5 hours), indicating the reaction is complete.
- **Work-up & Neutralization:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
 - 1 x 50 mL of water
 - 2 x 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution!) until the aqueous layer is basic.
 - 1 x 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **3,7-Dimethyloctyl acetate**.

This self-validating protocol includes an integrated method (Dean-Stark trap) to monitor reaction completion by observing the cessation of water production, a key indicator of equilibrium being driven to the product side.



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Caption: Workflow for the synthesis of **3,7-Dimethyloctyl acetate**.

Applications in Research and Industry

The primary utility of **3,7-Dimethyloctyl acetate** stems from its pleasant and stable aroma profile.

- **Fragrance Industry:** It is a key component in perfumes and cosmetics, valued for its ability to impart fresh, floral, and fruity notes. Its low volatility contributes to its longevity in formulations.
- **Flavor Science:** Used as a flavoring agent in food products, particularly in confectionery and beverages, to enhance sensory appeal.
- **Organic Synthesis:** It serves as a starting material or intermediate for the synthesis of other fine chemicals.
- **Analytical Chemistry:** Due to its stability, it can be used as a reference standard in the quality control of essential oils and fragrance mixtures. It is found naturally in mint oils, making it a relevant analyte in natural product analysis.[5]

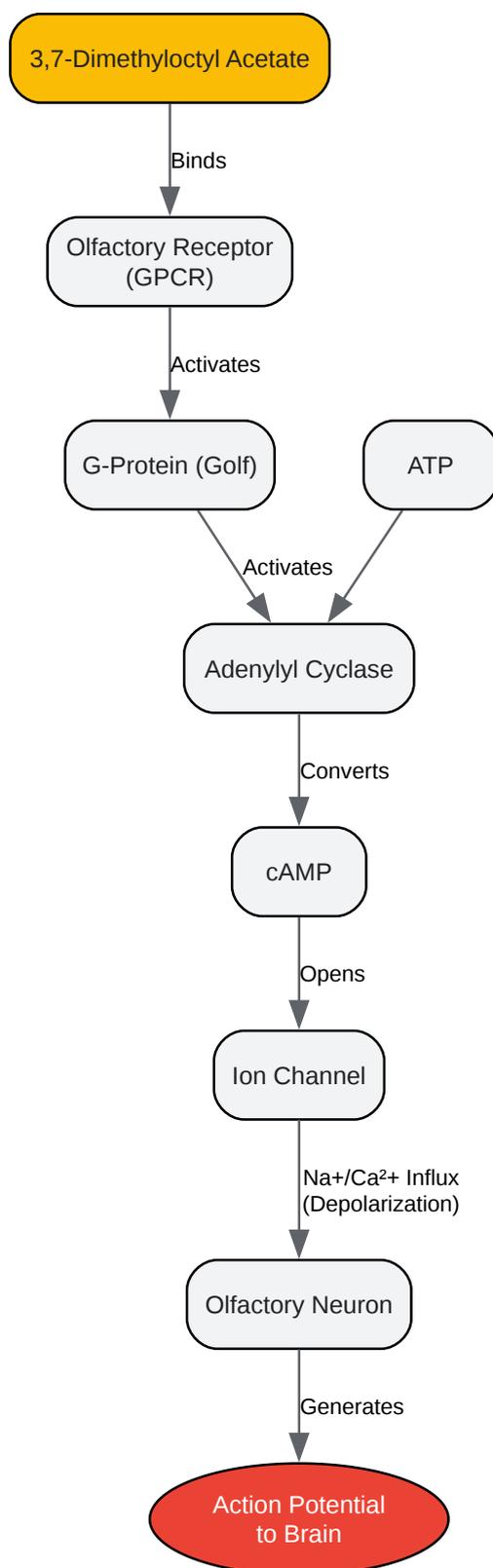
Mechanism of Action: The Olfactory Pathway

The perception of **3,7-Dimethyloctyl acetate** as a scent is a complex biological process initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein-coupled receptors (GPCRs), forming the largest gene family in vertebrates.

The binding of an odorant molecule like **3,7-Dimethyloctyl acetate** to a specific OR is not a simple lock-and-key mechanism; rather, a single odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants. This combinatorial coding is what allows for the discrimination of thousands of different scents.

Upon binding, the OR undergoes a conformational change, activating an associated G-protein (Golf). This initiates a signal transduction cascade:

- The activated G-protein stimulates adenylyl cyclase.
- Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
- cAMP binds to and opens cyclic nucleotide-gated ion channels.
- The influx of Na⁺ and Ca²⁺ ions depolarizes the olfactory receptor neuron, generating an action potential that travels to the olfactory bulb of the brain for processing.



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Caption: Olfactory signal transduction pathway initiated by an odorant.

Analytical Methodologies

The purity and concentration of **3,7-Dimethyloctyl acetate** are typically assessed using chromatographic techniques. Its volatility and thermal stability make it suitable for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Protocol: Reverse-Phase HPLC Analysis

This method is effective for quantifying the compound in liquid matrices and for preparative separation.

Instrumentation & Columns:

- HPLC system with UV or Mass Spectrometric (MS) detector.
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

Mobile Phase & Conditions:

- Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μ L.
- Detection: UV at 210 nm or MS in full scan mode.

This protocol is scalable and can be adapted for ultra-high-performance liquid chromatography (UPLC) systems by using columns with smaller particle sizes (e.g., <2 μ m) to achieve faster analysis times.

Safety and Toxicology

A comprehensive understanding of a compound's safety profile is paramount for professionals in research and development.

- Acute Toxicity: **3,7-Dimethyloctyl acetate** exhibits low acute toxicity.
 - Oral LD50 (rat): > 5000 mg/kg
 - Dermal LD50 (rabbit): > 5000 mg/kg
- Skin and Eye Irritation: Classified as irritating to the skin and eyes in some safety data sheets.
- Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed its safety for use in fragrance products.
- Handling: Standard laboratory precautions should be observed, including the use of safety glasses and gloves. Work should be conducted in a well-ventilated area.

Conclusion

3,7-Dimethyloctyl acetate (CAS: 20780-48-9) is a well-characterized ester with significant commercial applications, primarily driven by its desirable organoleptic properties. For the scientific community, it serves as an excellent model compound for studying ester synthesis, chromatographic analysis, and the fundamental principles of olfaction. Its robust safety profile and straightforward synthesis make it an accessible and valuable molecule for a wide range of applications, from the formulation of consumer products to its use as a standard in analytical laboratories.

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